2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
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Overview
Description
2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted amide linked to a cyclohexyl ring bearing a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of an amidoxime with a carboxylic acid derivative under acidic conditions.
Cyclohexyl Derivative Preparation: The cyclohexyl derivative is prepared by functionalizing cyclohexane through various substitution reactions.
Amide Bond Formation: The final step involves coupling the 1,2,4-oxadiazole-substituted cyclohexyl derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions, altering the functional groups present on the cyclohexyl ring or the oxadiazole moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide can be used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the cyclohexyl ring or the oxadiazole moiety.
Hydrolysis Products: Carboxylic acids and amines resulting from the breakdown of the amide bond.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacological Studies: The compound’s structure suggests potential activity as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving amide or oxadiazole interactions.
Industry
Material Science: The compound’s stability and functional groups make it a candidate for developing new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive structure.
Mechanism of Action
The mechanism by which 2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[4-(1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide: Lacks the methyl group on the oxadiazole ring.
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide: Lacks the chloro group on the amide.
Uniqueness
Functional Group Diversity: The presence of both a chloro group and a methyl-substituted oxadiazole ring provides unique reactivity and interaction profiles.
Biological Activity: The specific combination of functional groups may result in distinct biological activities compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-7(13)11(17)15-10-5-3-9(4-6-10)12-14-8(2)16-18-12/h7,9-10H,3-6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWLWNYZHUGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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